molecular formula C9H8Cl3NO B050173 Benzyl 2,2,2-trichloroacetimidate CAS No. 81927-55-1

Benzyl 2,2,2-trichloroacetimidate

Cat. No. B050173
CAS RN: 81927-55-1
M. Wt: 252.5 g/mol
InChI Key: HUZCTWYDQIQZPM-UHFFFAOYSA-N
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Description

Benzyl 2,2,2-trichloroacetimidate is a chemical compound used in organic synthesis, particularly in the synthesis of amines, carbamates, ureas, and esters. It is known for its role in the rearrangement to benzylic trichloroacetamides and displacement reactions with trimethylaluminum to access various organic compounds.

Synthesis Analysis

The synthesis of benzyl 2,2,2-trichloroacetimidate involves the rearrangement of benzylic trichloroacetimidates, a process not extensively explored until recently. Conditions have been developed to transform benzylic trichloroacetimidates to trichloroacetamide products in high yields, leading to the synthesis of corresponding amines, carbamates, and ureas (Adhikari et al., 2017). Another synthesis approach involves displacement by trimethylaluminum under Lewis acid promoted conditions, providing a method to access 1,1'-diarylethanes and related systems (Mahajani & Chisholm, 2018).

Molecular Structure Analysis

The molecular structure of benzyl 2,2,2-trichloroacetimidate facilitates its utility in organic synthesis. The presence of the trichloroacetimidate group allows for nucleophilic displacement and rearrangement reactions, leading to the formation of various functional groups. The molecular structure plays a crucial role in its reactivity and the types of products formed.

Chemical Reactions and Properties

Benzyl 2,2,2-trichloroacetimidate participates in several chemical reactions, including the rearrangement to trichloroacetamides and displacement reactions with trimethylaluminum. It is also used in ester formation under mild conditions without the need for an exogenous promoter, making it a valuable reagent for synthesizing esters in complex substrates (Mahajani et al., 2019). Additionally, it has been utilized in allylation and benzylation reactions under various conditions.

Scientific Research Applications

Acid-Catalyzed Benzylation of Hydroxy Groups

  • Application Summary : Benzyl 2,2,2-trichloroacetimidate is used for the acid-catalyzed benzylation of hydroxy groups . This process involves the transfer of a benzyl group to a hydroxy group, which can be useful in the synthesis of various organic compounds.

Synthesis of Funiculosin Dimethyl Ether and (S)-3-(Benzyloxy)-2-methylpropanal

  • Application Summary : Benzyl 2,2,2-trichloroacetimidate acts as a reagent during the synthesis of funiculosin dimethyl ether and (S)-3-(benzyloxy)-2-methylpropanal . These compounds have potential applications in various areas of chemistry.

Mild Esterification of Carboxylic Acids

  • Application Summary : Benzyl 2,2,2-trichloroacetimidate can also be used for mild esterification of carboxylic acids in the presence of a catalytic amount of BF3 etherate . This process involves the conversion of a carboxylic acid to an ester, which can be useful in various chemical syntheses.

Safety And Hazards

Benzyl 2,2,2-trichloroacetimidate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective clothing should be worn .

properties

IUPAC Name

benzyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZCTWYDQIQZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301002319
Record name Benzyl 2,2,2-trichloroethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,2,2-trichloroacetimidate

CAS RN

81927-55-1
Record name Phenylmethyl 2,2,2-trichloroethanimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81927-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyltrichloroacetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 2,2,2-trichloroethanimidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanimidic acid, 2,2,2-trichloro-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

0.868 g of 60% sodium hydroxide was measured and placed in a 100 ml flask with a two-way cock, and the gas in the flask was replaced with nitrogen. The sodium hydroxide was twice washed with hexane, and then dried under reduced pressure. The gas in the flask was again replaced with nitrogen, and 20 ml of diethyl ether was then added to form a suspension. The flask was immersed in an ice water bath, and the suspension was stirred for about five minutes. 20 ml of an ether solution containing 7.19 g of benzyl alcohol was added by the use of a cannula, and the reaction solution was stirred at such a temperature for 20 minutes, mixed with 10 ml of trichloroacetonitrile dropwisely added thereto, and stirred for 2 hours, while the temperature of the solution was gradually raised up to room temperature. After the reaction was finished, the reaction solution was mixed with a methanol/hexane solution, and further stirred for 3 hours. The insolubles were filtered off. The filtrate was concentrated under reduced pressure, and then again mixed with hexane. The impurities were filtered off. The solvent was distilled away from the filtrate under reduced pressure to obtain the title compound as a yellow oil (14.84 g, 88%).
Quantity
0.868 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7.19 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
methanol hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
367
Citations
P Eckenberg, U Groth, T Huhn, N Richter, C Schmeck - Tetrahedron, 1993 - Elsevier
Primary, secondary and tertiary alcohols, which are sensitive under basic or acidic reaction conditions, can be O-benzylated under mild acidic reaction conditions using benzyl 2,2,2-…
Number of citations: 99 www.sciencedirect.com
Y Okada, M Ohtsu, M Bando, H Yamada - Chemistry letters, 2007 - journal.csj.jp
A new O-benzylation reagent, benzyl N-phenyl-2,2,2-trifluoroacetimidate, has been developed. It even reacts with sterically hindered alcohols and base-sensitive hydroxy esters to …
Number of citations: 28 www.journal.csj.jp
AN Boa, PR Jenkins, C Li… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[ 81927‐55‐1 ] C 9 H 8 Cl 3 NO (MW 252.53) InChI = 1/C9H8Cl3NO/c10‐9(11,12)8(13)14‐6‐7‐4‐2‐1‐3‐5‐7/h1‐5,13H,6H2 InChIKey = HUZCTWYDQIQZPM‐UHFFFAOYAN (reagent …
Number of citations: 4 onlinelibrary.wiley.com
A Subramanian, JA Rosales, RN Leif, CA Valdez - Scientific Reports, 2022 - nature.com
The use of benzyl trichloroacetimidates for the benzylation of phosphonic acid nerve agent markers under neutral, basic, and slightly acidic conditions is presented. The benzyl-derived …
Number of citations: 8 www.nature.com
K Ikeuchi, K Murasawa, T Arai, H Yamada - Chemistry Letters, 2020 - journal.csj.jp
A method for p-methylbenzyl (MBn) protection of alcohols by using MBn 2,2,2-trichloroacetimidate is described. The trichloroacetimidate can easily be prepared and isolated as a stable …
Number of citations: 1 www.journal.csj.jp
G Kokotos, A Chiou - Synthesis, 1997 - thieme-connect.com
Benzyl and allyl 2, 2, 2-trichloroacetimidate are efficient reagents for the preparation of benzyl and allyl esters of carboxylic acids in the presence of a catalytic amount of boron trifluoride-…
Number of citations: 11 www.thieme-connect.com
U Widmer - Synthesis, 1987 - thieme-connect.com
Benzylation of ß-hydroxy esters, containing primary and secondary alcohol functions, with benzyl 2, 2, 2-trichloroacetimidate gives the corresponding benzyl ethers in good yield. In the …
Number of citations: 73 www.thieme-connect.com
S Zhang, J Yang, X Liu, J Chang, A Cao - Biomacromolecules, 2003 - ACS Publications
A new biodegradable copolyester, poly(butylene succinate-co-butylene malate) P(BS-co-BM), has been preliminarily prepared with optically active centers and lateral hydroxyl …
Number of citations: 91 pubs.acs.org
FA Davis, MS Haque… - The Journal of Organic …, 1989 - ACS Publications
Our synthetic strategy is outlined in Scheme I and be-gins with the preparation of enantiomerically pure (+)-(S)-benzoin (2). This compound can be prepared in> 96% optical purity and …
Number of citations: 71 pubs.acs.org
TC Harvey, C Simiand, L Weiler… - The Journal of Organic …, 1997 - ACS Publications
The cyclic phosphonates of ribose and arabinose (phostones) 10−13 were synthesized by a Lewis acid-catalyzed addition of trimethyl phosphite to the partially protected d-threose 7 to …
Number of citations: 54 pubs.acs.org

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